Product packaging for Methyl 3-(dimethylamino)but-2-enoate(Cat. No.:CAS No. 15895-69-9)

Methyl 3-(dimethylamino)but-2-enoate

Cat. No.: B176871
CAS No.: 15895-69-9
M. Wt: 143.18 g/mol
InChI Key: NQGKRGQTHRGEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(dimethylamino)but-2-enoate is a specialized enamino ester that serves as a highly valuable building block in organic synthesis. Compounds of this class are characterized by their "push-pull" alkene structure, where the electron-donating dimethylamino group and the electron-withdrawing ester group are conjugated across a carbon-carbon double bond . This electronic configuration creates a polarized system with a nucleophilic β-carbon, making the molecule a versatile C3 or C4 synthon for constructing complex molecular architectures . Its primary research applications include serving as a key precursor in the synthesis of nitrogen-containing heterocycles, such as substituted pyridines and pyrimidines, which are core structures in many pharmaceuticals and agrochemicals . Furthermore, this enamino ester is a valuable component in multicomponent reactions and cycloadditions, enabling the efficient, one-pot assembly of diverse compound libraries for drug discovery and material science . The compound must be stored in a cool, dark place under an inert atmosphere . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B176871 Methyl 3-(dimethylamino)but-2-enoate CAS No. 15895-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15895-69-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-(dimethylamino)but-2-enoate

InChI

InChI=1S/C7H13NO2/c1-6(8(2)3)5-7(9)10-4/h5H,1-4H3

InChI Key

NQGKRGQTHRGEEM-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OC)N(C)C

Canonical SMILES

CC(=CC(=O)OC)N(C)C

Synonyms

Methyl 3-diMethylaMino- 2-butenoate

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Dimethylamino but 2 Enoate

Fundamental Reactivity Profiles

The reactivity of Methyl 3-(dimethylamino)but-2-enoate is characterized by the dual electronic nature of the molecule. The electron-donating dimethylamino group enhances the nucleophilicity of the β-carbon, while the electron-withdrawing ester group renders the α-carbon and the carbonyl carbon electrophilic.

Nucleophilic and Electrophilic Reactivity

The core of this compound's reactivity lies in its enamine character. The lone pair of electrons on the nitrogen atom participates in resonance with the double bond and the carbonyl group. This delocalization increases the electron density at the β-carbon, making it a soft nucleophile. Consequently, it readily participates in reactions with various electrophiles.

Conversely, the molecule also possesses electrophilic centers. The carbonyl carbon of the ester group is susceptible to attack by strong nucleophiles. Furthermore, the α-carbon can act as an electrophilic site, particularly in conjugate addition reactions. The presence of a dimethylamino group at the β-position can enhance the electrophilicity of the Michael acceptor. nih.gov

Oxidation Reactions and Derivative Formation

While specific oxidation reactions for this compound are not extensively detailed in the reviewed literature, the general class of enamines is known to be susceptible to oxidation. Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common transformations include the formation of α,β-unsaturated carbonyl compounds or cleavage of the double bond.

Reduction Reactions and Derivative Formation

The reduction of β-enaminoesters is a well-established method for the synthesis of β-amino esters and, subsequently, β-amino acids. The stereoselective reduction of the carbon-carbon double bond can be achieved using various reducing agents, often leading to the formation of chiral centers. For instance, diastereomers of β-enaminoesters can be reduced to prepare enantiomers of β-amino acids. acgpubs.org

Substitution Reactions of Functional Groups

The dimethylamino group of this compound can potentially undergo substitution reactions. However, this is less common compared to reactions involving the unsaturated system. The ester functionality can be converted to other functional groups, such as amides or carboxylic acids, through standard hydrolysis or amidation procedures.

Addition Reactions Involving the Unsaturated System

The carbon-carbon double bond in this compound is activated for both nucleophilic and electrophilic addition reactions. The nucleophilic character of the β-carbon facilitates Michael-type addition reactions with a variety of electrophilic olefins. These reactions are highly valuable for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures, including the generation of quaternary carbon centers. researchgate.net

Intramolecular Cyclization and Condensation Reactions

The bifunctional nature of this compound makes it an excellent substrate for intramolecular reactions. While specific examples for this exact compound are not prevalent in the literature, the broader class of enaminones and related structures readily undergoes intramolecular cyclization. These reactions can be promoted by heat, acid, or base catalysis and are a powerful tool for the synthesis of various heterocyclic systems. For instance, the condensation of 1,3-dicarbonyl compounds with amines is a primary method for synthesizing β-enaminoesters and β-enaminones, which can then be used in further cyclization reactions to produce quinolines and alkaloids. nih.govacgpubs.org

Mechanistic Investigations of Key Transformations

The reactivity of this compound is characteristic of electron-rich enamines, which serve as versatile nucleophiles in a variety of chemical transformations. Mechanistic investigations into the reactions of enamines, including cycloadditions and reactions with electrophiles, have been a subject of significant interest, often employing computational methods like Density Functional Theory (DFT) to elucidate the underlying pathways. While specific, in-depth mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, the general mechanistic principles governing enamine reactivity can be applied to understand its chemical behavior.

Enamines, as a class of compounds, are known to participate in cycloaddition reactions with various partners. The mechanisms of these reactions can be complex, with possibilities of concerted or stepwise pathways. For instance, in the context of [3+2] cycloadditions between enamines and 1,3-dipoles like diazoalkanes, computational studies have revealed nuanced reaction coordinates. It has been shown that the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enamine and the Lowest Unoccupied Molecular Orbital (LUMO) of the diazoalkane can lead to a stepwise cycloaddition through a zwitterionic intermediate. This pathway can be significantly lower in energy than a concerted route. nih.gov The formation of such zwitterionic intermediates is a common theme in enamine chemistry, influencing the stereochemical and regiochemical outcomes of the reactions.

The reaction of enamines with electrophilic olefins is another key transformation. Early investigations into these cycloadditions suggested the involvement of zwitterionic intermediates. rsc.org More contemporary DFT studies on related systems, such as the Diels-Alder reactions of enamines, have provided detailed insights into the transition states and reaction energetics. These studies often analyze the distortion/interaction model to understand the activation barriers. researchgate.net The regiochemistry of such cycloaddition reactions can also be rationalized using DFT-based reactivity indices. researchgate.net

In reactions with highly electrophilic acetylenic compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD), enamines are expected to react readily. The initial step is typically a nucleophilic attack of the enamine β-carbon onto one of the acetylenic carbons, leading to a zwitterionic intermediate. This intermediate can then undergo various transformations, including cyclization or proton transfer. The specifics of the reaction pathway would depend on the reaction conditions and the precise structure of the enamine. Kinetic and mechanistic investigations of reactions involving DMAD with other nucleophiles have often pointed to multi-step processes. figshare.commdpi.com

The table below summarizes the key mechanistic concepts applicable to the reactions of this compound, based on studies of analogous enamine systems.

Reaction TypeKey Mechanistic FeaturesComputational Insights
[3+2] Cycloaddition Can proceed via a stepwise mechanism involving a zwitterionic intermediate. nih.govDFT calculations show that the stepwise pathway can be energetically more favorable than a concerted one. HOMO-LUMO interactions are crucial in determining the reaction path. nih.gov
Reaction with Electrophilic Olefins Often involves the formation of a zwitterionic intermediate which can then cyclize to form a cyclobutane (B1203170) ring or other products. rsc.orgDFT and the distortion/interaction model can be used to analyze transition state geometries and activation energies. researchgate.net
Reaction with Acetylenic Electrophiles (e.g., DMAD) Initial nucleophilic attack leads to a zwitterionic intermediate, which can undergo subsequent cyclization or other rearrangements. mdpi.comKinetic studies on related systems suggest complex, multi-step mechanisms. figshare.com

It is important to note that the actual mechanism for any given reaction of this compound will be influenced by factors such as the solvent, temperature, and the nature of the reacting partner. Detailed computational and experimental studies would be necessary to definitively elucidate the mechanistic pathways for its specific transformations.

Applications of Methyl 3 Dimethylamino but 2 Enoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Methyl 3-(dimethylamino)but-2-enoate is a member of the β-enamino ester class of compounds, which are widely recognized as versatile intermediates and building blocks in organic synthesis. nih.govniscpr.res.in These compounds are important subunits found in various biologically significant natural products and therapeutic agents. nih.govglindiachemicals.com The utility of β-enamino esters stems from their ambident reactivity; they possess a soft nucleophilic α-carbon and a hard nucleophilic nitrogen atom, alongside an electrophilic ester carbonyl group. This functionality allows them to react with a variety of electrophiles and nucleophiles, making them ideal starting materials for the synthesis of nitrogen-containing compounds. nih.gov The presence of the dimethylamino group enhances the nucleophilicity of the β-carbon, making it a potent Michael donor, while the ester group can participate in condensation and cyclization reactions. This combination of reactive sites within a single, relatively simple molecule underscores its role as a powerful tool for the construction of more complex chemical structures. nih.govresearchgate.net

Synthesis of Complex Organic Molecules

The utility of β-enamino esters extends to the synthesis of complex, medicinally important molecules. A prominent example is the application of the closely related compound, methyl 3-aminocrotonate, in the synthesis of 1,4-dihydropyridine-based calcium channel blockers, a critical class of drugs used for treating hypertension. godavaribiorefineries.comresearchgate.net Specifically, methyl 3-aminocrotonate is a key intermediate in the industrial synthesis of Amlodipine, a widely prescribed medication for high blood pressure and angina. godavaribiorefineries.com The synthesis involves a Hantzsch-type reaction where the enamino ester condenses with an aldehyde and another β-dicarbonyl component to construct the core dihydropyridine (B1217469) ring. researchgate.net This application highlights the strategic importance of β-enamino esters like this compound in providing efficient pathways to complex pharmaceutical agents.

Precursor in Heterocyclic Chemistry

The construction of heterocyclic rings is a cornerstone of medicinal chemistry, and this compound serves as an excellent precursor for this purpose. Its ability to act as a 1,3-dielectrophile equivalent after Michael addition, or as a combined nucleophile-electrophile synthon, enables its use in various cyclization and cycloaddition strategies.

The synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold, a core structure in many biologically active compounds, can be efficiently achieved using β-enamino esters or their synthetic equivalents. The general and robust strategy involves the reaction of a 2-aminopyridine (B139424) with a β-ketoester or a related three-carbon building block. The reaction typically proceeds via a sequence of aza-Michael addition of the pyridine (B92270) ring nitrogen onto the activated double bond of the enoate, followed by an intramolecular cyclization through nucleophilic attack of the exocyclic amino group onto the ester carbonyl, with subsequent elimination of an alcohol. This domino process provides a direct route to the fused heterocyclic system. While specific examples using this compound are not extensively detailed, its structure is ideally suited for this transformation, acting as the three-carbon electrophilic component in the reaction with nucleophilic aminopyridines.

This compound is an effective precursor for the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives. These five-membered heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. The synthesis is typically achieved through the cyclocondensation reaction of the β-enamino ester with hydrazine (B178648) derivatives. nih.gov In this reaction, the enamino ester acts as a synthetic equivalent of a 1,3-dicarbonyl compound. The reaction proceeds by an initial attack of the hydrazine at the electrophilic ester carbonyl, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the enamine carbon, with subsequent elimination of the dimethylamine (B145610) group to form the pyrazolone ring. nih.gov

Research has demonstrated that reacting β-enamino esters with substituted hydrazines in refluxing ethanol (B145695) provides a direct route to pyrazolone derivatives in good yields. nih.gov

EntryEnamino EsterHydrazine (R-NHNH₂)Product (Pyrazolone Derivative)Yield (%)
1Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylateHydrazine hydrate (B1144303) (R=H)5-(4-Nitrophenyl)-2,4-dihydropyrazol-3-one70
2Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylatePhenylhydrazine (R=Ph)5-(4-Nitrophenyl)-2-phenyl-2,4-dihydropyrazol-3-one75
3Ethyl 2-(4-nitrophenyl)-3-(piperidin-1-yl)acrylatePhenylhydrazine (R=Ph)5-(4-Nitrophenyl)-2-phenyl-2,4-dihydropyrazol-3-one70

This table presents data for analogous β-enamino ester reactions as reported in the literature, demonstrating the general utility of this class of compounds for pyrazolone synthesis. nih.gov

The imidazole (B134444) ring is another privileged heterocycle in medicinal chemistry. The synthesis of substituted imidazoles can be accomplished from enamine-type precursors. One established method involves the reaction of enones with an amine source, often catalyzed by a metal such as copper. rsc.orgresearchgate.net In this type of transformation, the enamine functionality of this compound can react with an amine, followed by intramolecular cyclization and oxidation or rearrangement to furnish the aromatic imidazole ring. For example, the copper-catalyzed reaction of enones with excess amine has been shown to produce 1,2,4-trisubstituted imidazoles. rsc.org This strategy involves a cascade of imine formation, cyclization, and aromatization, showcasing a potential pathway for converting β-enamino esters into highly functionalized imidazole systems. rsc.org

Development of Novel Functionalized Esters

Beyond its use in cyclization reactions, this compound can be readily modified to generate other novel functionalized esters. The reactivity of the enamine moiety allows for straightforward functional group interconversion.

One such modification is transamination , where the dimethylamino group is displaced by another amine. This reaction is typically performed by heating the enamino ester with a primary or secondary amine, often under acidic or thermal conditions. nih.govmdpi.com This process allows for the introduction of different N-substituents, thereby creating a library of new β-enamino esters with varied steric and electronic properties for further synthetic applications or for tuning the biological activity of target molecules. For instance, the reaction of β-enamino esters with aromatic amines in refluxing toluene (B28343) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) effectively yields the corresponding N-aryl enamino esters. nih.gov

Another important functionalization is N-acylation . The related compound, methyl 3-aminocrotonate, has been shown to undergo selective acylation on the nitrogen atom when treated with various acid chlorides in the presence of a base like pyridine or triethylamine. niscpr.res.in This reaction produces N-acylated enamides, which are themselves versatile synthetic intermediates. The choice of base and acylating agent can influence the site of acylation (N- vs. C-acylation), but conditions have been developed that strongly favor the formation of the N-acylated product. niscpr.res.in This transformation effectively converts the starting enamino ester into a more complex, functionalized enamide ester.

EntryAcyl Chloride (R-COCl)BaseProduct (N-acylated Enamide)Yield (%)
1Acetyl chloridePyridineMethyl (Z)-3-acetamidobut-2-enoate90
2Propionyl chloridePyridineMethyl (Z)-3-(propionamido)but-2-enoate85
3Benzoyl chloridePyridineMethyl (Z)-3-benzamidobut-2-enoate80
44-Nitrobenzoyl chloridePyridineMethyl (Z)-3-(4-nitrobenzamido)but-2-enoate82

This table presents data for the N-acylation of the closely related methyl 3-aminocrotonate, demonstrating a key method for functionalizing the amino group of β-enamino esters. niscpr.res.in

Ligand in Coordination Chemistry

The structure of this compound, which features both a nitrogen and an oxygen atom in a conjugated system, makes it a potent bidentate ligand capable of forming stable complexes with various metal ions. While specific research focusing exclusively on this compound as a ligand is not extensively documented in publicly available literature, the broader class of β-enaminone and β-enaminoester ligands has been well-studied, providing a strong basis for understanding its coordination behavior.

β-Enaminones are known to coordinate with metal ions through the nitrogen and oxygen atoms, forming a stable six-membered chelate ring. This coordination mode is facilitated by the delocalization of electrons across the N-C=C-C=O system. The resulting metal complexes have shown a variety of geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the ligand.

Research on analogous compounds, such as methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, has demonstrated the synthesis and characterization of transition metal complexes with Cr(III), Co(III), Ni(II), Mn(II), and Cu(II). mdpi.com In these complexes, the ligand coordinates to the metal center, and the resulting structures have been investigated using various spectroscopic and analytical techniques. mdpi.com For instance, the formation of these complexes is often confirmed by shifts in the infrared (IR) spectra, particularly in the C=O and C=C stretching frequencies, as well as by UV-Vis spectroscopy and elemental analysis. mdpi.com

The following table provides a hypothetical overview of potential metal complexes with this compound, based on the known coordination chemistry of similar ligands.

Metal IonPotential Coordination GeometryPotential Color
Cu(II)Square PlanarGreen-Blue
Ni(II)Square Planar or OctahedralGreen or Blue
Co(II)Tetrahedral or OctahedralBlue or Pink
Zn(II)TetrahedralColorless
Pd(II)Square PlanarYellow-Orange

It is important to note that the actual synthesis and characterization of these specific complexes would require experimental verification. However, the established principles of coordination chemistry for β-enaminoesters strongly suggest that this compound would be an effective ligand for a range of metal ions.

Material Science Applications through Reactivity Modifications

The reactivity of this compound also lends itself to applications in material science, particularly in the development of functional polymers. The enamine functionality can be leveraged to create polymers with stimuli-responsive properties, which are materials that change their physical or chemical characteristics in response to external triggers such as pH, temperature, or light. rsc.orgnih.gov

While direct polymerization of this compound is not commonly reported, its structural motifs are found in monomers used to create "smart" polymers. For example, polymers containing dimethylamino groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are well-known for their pH- and temperature-responsive behavior in aqueous solutions. nih.gov These polymers are typically soluble at low pH and/or low temperatures but become insoluble and collapse as the pH or temperature is raised. nih.gov

The reactivity of the enamine moiety in this compound could be modified to incorporate it into polymer chains. For instance, the double bond could potentially undergo polymerization reactions, or the entire molecule could be used as a functional side group attached to a polymer backbone. Such modifications could lead to the development of novel materials with tailored properties.

One potential application is in the creation of stimuli-responsive hydrogels for drug delivery or tissue engineering. mdpi.com By incorporating this compound or a derivative into a polymer network, it might be possible to create a hydrogel that swells or shrinks in response to changes in the local environment, thereby controlling the release of an encapsulated therapeutic agent.

The following table outlines potential material science applications based on the modification of this compound's reactivity.

Application AreaPotential ModificationResulting Material Property
Drug DeliveryIncorporation into a polymer backbonepH- or temperature-responsive drug release
Smart CoatingsSurface grafting of the moleculeEnvironmentally sensitive surface wettability
Sensor TechnologyPolymerization into a thin filmChemo-responsive optical or electrical properties
BiomaterialsCopolymerization with biocompatible monomersBiocompatible and stimuli-responsive scaffolds

Further research is needed to fully explore and realize the potential of this compound in these advanced material science applications. However, the inherent reactivity of its functional groups provides a promising foundation for future innovations.

Derivatization Strategies for Methyl 3 Dimethylamino but 2 Enoate

Silylation of Amine and Ester Functionalities

Silylation involves the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, onto a molecule. For compounds like Methyl 3-(dimethylamino)but-2-enoate, silylation can target different positions depending on the reagents and reaction conditions, leading to various derivatives.

While direct silylation on the enamine nitrogen is not the most common pathway, silylation of related β-enamino systems has been achieved at the carbon framework. For instance, the reaction of dianions of similar β-(monoalkylamino) α,β-unsaturated ketones with trialkylchlorosilanes can lead to silylation at the α' or γ positions. researchgate.net More complex catalytic processes can also introduce silicon. A copper-catalyzed silylamination of α,β-unsaturated esters using silylboranes and hydroxylamines has been developed to produce β-silyl-α-amino acid derivatives. nih.gov

Another approach involves the hydrosilylation of the C=C double bond. Chiral Lewis base organocatalysts can promote the asymmetric hydrosilylation of α-substituted β-enamino esters with trichlorosilane. thieme-connect.com This process proceeds through a dynamic kinetic resolution to reduce the double bond and create chiral β2-amino esters. thieme-connect.com

Furthermore, C(sp3)−H silylation of tertiary amines can be catalyzed by Lewis acids like B(C6F5)3. nih.gov This process involves the dehydrogenation of the amine to an enamine intermediate, which is then silylated at the β-carbon. nih.gov

Table 1: Silylation Strategies for β-Enamino Ester Systems

StrategyReagent(s)Site of DerivatizationProduct TypeReference
Asymmetric HydrosilylationHSiCl3, Chiral Lewis BaseReduces C=C double bondβ2-Amino ester thieme-connect.com
Deprotonation-SilylationStrong base, R3SiClα'- or γ-carbonα'- or γ-Silylenaminone researchgate.net
Catalytic SilylaminationSilylborane, Hydroxylamine, Cu-catalystAdds silyl group to β-carbon and amino group to α-carbonβ-Silyl-α-amino acid derivative nih.gov
Catalytic C-H SilylationDihydrosilane, B(C6F5)3β-carbonβ-Silyl enamine nih.gov

Functional Group Interconversions

The functional groups within this compound can be converted into other groups, a cornerstone of its utility as a synthetic intermediate. These interconversions allow for the creation of diverse molecular scaffolds.

Hydrolysis: Enamines can be readily hydrolyzed back to their corresponding carbonyl compounds under aqueous acidic conditions. nih.gov This converts this compound into Methyl 3-oxobutanoate (methyl acetoacetate), releasing dimethylamine (B145610). This is a fundamental reaction in Stork enamine synthesis, where the enamine serves as a temporary, nucleophilic equivalent of a ketone.

Alkylation and Acylation: As a nucleophilic enamine, this compound can be alkylated or acylated at the α-carbon. Reaction with alkyl halides or acyl halides introduces a new carbon-substituent at this position. The resulting iminium salt intermediate is then hydrolyzed to yield a β-keto ester that is substituted at the α-position. This is a powerful C-C bond-forming reaction. libretexts.orgmasterorganicchemistry.com

Heterocycle Synthesis: β-Enamino esters are versatile precursors for a wide range of heterocyclic compounds. nih.gov For example, reaction with hydrazine (B178648) derivatives can yield pyrazolones. nih.gov Condensation with compounds containing active methylene (B1212753) groups, such as acetylacetone (B45752), can lead to the formation of pyridinone derivatives. nih.gov These transformations highlight the role of β-enamino esters as key building blocks in medicinal and materials chemistry.

Table 2: Functional Group Interconversion Reactions

Reaction TypeReagent(s)Functional Group TransformationProduct ClassReference
HydrolysisH3O+Enamine → Ketoneβ-Keto ester nih.gov
Alkylation1. Alkyl Halide (R-X) 2. H3O+α-C-H → α-C-Rα-Substituted β-keto ester libretexts.org
Acylation1. Acyl Halide (RCO-X) 2. H3O+α-C-H → α-C-CORα-Substituted β-diketone derivative masterorganicchemistry.com
CyclocondensationHydrazine (H2NNH2)Enamine + Ester → HeterocyclePyrazolone (B3327878) nih.gov
CyclocondensationAcetylacetone, NH4OAcEnamine + Ester → HeterocyclePyridinone nih.gov

Strategies for Enhancing Analytical Detection (e.g., for Mass Spectrometry)

For analytical techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility, thermal stability, and detectability of polar analytes. researchgate.netyoutube.com this compound and its potential metabolites contain polar functional groups that can benefit from such strategies.

Silylation for GC-MS: Silylation is a common derivatization technique for compounds containing active hydrogens, such as those found in amines, alcohols, and carboxylic acids. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with polar functional groups to form more stable and volatile tert-butyl dimethylsilyl (TBDMS) derivatives. While the tertiary enamine of the parent compound is unreactive towards silylation, its potential hydrolysis product, Methyl 3-oxobutanoate, exists as a keto-enol tautomer. Both the enol-hydroxyl and the ester group (via enolization) could be silylated to produce a derivative suitable for GC-MS analysis.

Acylation for GC-MS: Acylation is another popular method, particularly using fluorinated reagents like pentafluoropropionic (PFP) anhydride. researchgate.netnih.gov These reagents react with amine and hydroxyl groups to form highly electronegative derivatives that are excellent for detection by electron-capture negative-ion chemical ionization (ECNICI) mass spectrometry, offering high sensitivity. nih.gov The amino group of a primary or secondary enamine analogue, or the hydroxyl group of a reduced metabolite, would be ideal targets for this derivatization.

Derivatization for ESI-MS: For electrospray ionization mass spectrometry (ESI-MS), derivatization can be used to enhance ionization efficiency and improve sensitivity. nih.govrsc.org Tagging strategies that introduce a permanently charged group or a group with high proton affinity can significantly boost the signal response. For example, amine and hydroxyl groups can be tagged with an acyl chloride containing a tertiary amine tail, while carboxylate groups can be coupled to an amine tag. nih.govrsc.org This approach not only increases sensitivity but also reduces the formation of unwanted adducts, simplifying the resulting mass spectra. nih.gov

Table 3: Derivatization for Enhanced Analytical Detection

TechniqueStrategyReagent ExampleTarget Functional GroupBenefitReference
GC-MSSilylationMTBSTFA-OH, -COOH (on metabolites or hydrolysis product)Increases volatility and thermal stability
GC-MSAcylationPentafluoropropionic Anhydride (PFPA)-NH (primary/secondary), -OHIncreases volatility; enhances detection (ECNICI) nih.govnih.gov
ESI-MSCharge-TaggingAcyl chloride with tertiary amine-NH2, -OHImproves ionization efficiency and sensitivity nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 3-(dimethylamino)but-2-enoate, both ¹H and ¹³C NMR studies provide critical data for structural confirmation.

¹H NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts (δ) are indicative of the electronic environment of the protons. For a related compound, Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, the proton signals for the dimethylamino group appear at δ = 2.93 ppm as a singlet, integrating to 12 protons. mdpi.com The methoxy (B1213986) group protons (OCH₃) typically resonate around δ = 3.55 ppm (singlet, 3H). mdpi.com The vinyl proton (=CH) in similar enoate structures can be observed in the range of δ = 5.20 ppm. st-andrews.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For a similar structure, the carbon of the dimethylamino groups is found at δ = 41.0 ppm. mdpi.com The methoxy carbon (OCH₃) has a chemical shift of approximately δ = 51.7 ppm. mdpi.com The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears downfield at δ = 178.6 ppm. mdpi.com The carbon atoms of the but-2-enoate backbone will have distinct signals reflecting their positions relative to the electron-withdrawing ester group and the electron-donating dimethylamino group. For instance, in a related compound, the carbon atoms of the double bond were observed at δC 130.4 and 112.7 ppm. mdpi.com

Table 1: Representative NMR Data for Compounds with Similar Functional Groups

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-N(CH₃)₂ 2.93 mdpi.com 41.0 mdpi.com
-OCH₃ 3.55 mdpi.com 51.7 mdpi.com
=CH 5.20 st-andrews.ac.uk 112.7 - 130.4 mdpi.com
C=O - 178.6 mdpi.com

Note: Data is for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate and is illustrative for the functional groups present in this compound.

Vibrational Spectroscopy (FTIR, FT-Raman) Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

FTIR Spectroscopy: The FTIR spectrum of a compound containing the enamino ester functionality will exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1730 cm⁻¹. rsc.org The C=C stretching vibration of the but-2-enoate backbone typically appears around 1644 cm⁻¹. rsc.org The C-N stretching vibration of the dimethylamino group can be observed near 1338 cm⁻¹. rsc.org Additionally, various C-H stretching and bending vibrations will be present in the spectrum. rsc.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The C=C double bond and the C=O carbonyl group often show strong signals in the Raman spectrum. A detailed analysis of both FTIR and FT-Raman spectra, often aided by computational calculations, allows for a comprehensive assignment of the vibrational modes of the molecule. nih.govnih.gov For a similar compound, methyl 3-(amino)-2-butenoate, extensive vibrational analysis has been performed, comparing experimental data with theoretical calculations to assign the normal modes. nih.gov

Table 2: Key Vibrational Frequencies for Related Compounds

Functional Group FTIR Absorption (cm⁻¹)
C=O Stretch 1730 rsc.org
C=C Stretch 1644 rsc.org
C-N Stretch 1338 rsc.org
N-H Stretch (secondary amine) ~3200 researchgate.net

Note: These are representative values from similar molecules and may vary slightly for this compound.

UV-Vis Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the presence of the conjugated system (C=C-C=O) and the nitrogen atom with a lone pair of electrons gives rise to characteristic electronic transitions. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity. The n → π* transition, which involves the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital, is generally of lower intensity.

For a related compound, ethyl 3-(methylamino)but-2-enoate, UV/Visible spectral data is available, which helps in understanding the electronic properties of this class of compounds. nist.gov The exact position and intensity of the absorption maxima are influenced by the solvent and the specific substitution pattern of the molecule.

Mass Spectrometry (MS) for Structural Analysis and Impurity Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Structural Analysis: In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For amines, fragmentation often occurs at the carbon-carbon bond adjacent to the nitrogen atom.

Impurity Profiling: Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a powerful tool for identifying and quantifying impurities. In the synthesis of related compounds, GC-MS has been used to identify various impurities, some of which may be structurally similar to this compound. rsc.orgnih.gov For instance, research on the synthesis of methamphetamine has identified impurities such as methyl 3-(methylamino)-2-phenylbut-2-enoate, highlighting the utility of MS in tracking reaction byproducts and understanding reaction mechanisms. nih.govresearchgate.net This capability is crucial for quality control in chemical synthesis.

Theoretical and Computational Chemistry Studies on Methyl 3 Dimethylamino but 2 Enoate

Quantum Mechanical (e.g., DFT) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure and energy of a molecule. Density Functional Theory (DFT) is a widely used method due to its favorable balance between accuracy and computational cost.

For Methyl 3-(dimethylamino)but-2-enoate, DFT calculations would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The results of such a calculation would yield the equilibrium structure of the molecule. Following optimization, vibrational frequency calculations are usually performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared spectrum.

Key properties that can be obtained from DFT calculations for this compound include:

Optimized Molecular Geometry: Provides precise bond lengths and angles.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, which are crucial for understanding reactivity.

Below is an illustrative table of the kind of data that would be generated from DFT calculations for the optimized geometry of the E and Z isomers of the molecule.

Table 1: Calculated Geometric Parameters from DFT

Parameter E-isomer (Calculated) Z-isomer (Calculated)
C=C Bond Length (Å) Data not available Data not available
C-N Bond Length (Å) Data not available Data not available
C=O Bond Length (Å) Data not available Data not available
C-O Bond Length (Å) Data not available Data not available
C=C-N Bond Angle (°) Data not available Data not available
O=C-O Bond Angle (°) Data not available Data not available

Electronic Structure and Reactivity Predictions (e.g., Fukui Function Analysis)

The electronic structure of this compound, with its electron-donating dimethylamino group and electron-withdrawing methyl ester group conjugated via a carbon-carbon double bond, suggests a rich and varied reactivity. Conceptual DFT provides tools to predict this reactivity.

Fukui Function Analysis is a powerful method used to identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. Condensed Fukui functions reduce this information to a value per atom, allowing for the prediction of sites for electrophilic, nucleophilic, and radical attack.

f+ : Predicts the site for nucleophilic attack (where the molecule is most likely to accept an electron).

f- : Predicts the site for electrophilic attack (where the molecule is most likely to donate an electron).

f0 : Predicts the site for radical attack.

For this compound, one would expect the nitrogen atom and the α-carbon of the enamine system to have high f- values, making them susceptible to electrophilic attack. Conversely, the β-carbon and the carbonyl carbon are expected to have high f+ values, indicating they are the primary sites for nucleophilic attack.

Table 2: Illustrative Condensed Fukui Function Analysis for Reactivity Prediction

Atom f+ (for Nucleophilic Attack) f- (for Electrophilic Attack) Reactivity Prediction
N Low High Site for electrophilic attack
C (carbonyl) High Low Site for nucleophilic attack
Low High Site for electrophilic attack
High Low Site for nucleophilic attack
O (carbonyl) Low Moderate Potential coordination site

Intramolecular Charge Transfer (ICT) Studies

The structure of this compound features a classic "push-pull" system, where the electron-donating dimethylamino group (donor) is conjugated with the electron-withdrawing ester group (acceptor). Such systems are known to exhibit Intramolecular Charge Transfer (ICT) upon electronic excitation.

Upon absorption of light, the molecule is promoted to an excited state. In this state, a significant transfer of electron density can occur from the donor (dimethylamino) to the acceptor (ester) part of the molecule. This leads to the formation of an excited state with a large dipole moment. This phenomenon can be studied computationally using Time-Dependent DFT (TD-DFT), which can calculate the energies and properties of excited states.

Computational studies would focus on:

Calculating the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.

Analyzing the molecular orbitals involved in the electronic transitions to confirm the charge-transfer character.

Optimizing the geometry of the first excited state (S1) to investigate structural changes that accompany ICT, such as the potential twisting of the dimethylamino group, which can lead to a Twisted Intramolecular Charge Transfer (TICT) state.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding)

While this compound does not possess a hydrogen bond donor (like an N-H or O-H group), its oxygen and nitrogen atoms have lone pairs and can act as hydrogen bond acceptors. Therefore, it can form non-covalent interactions with protic solvents (like water or alcohols) or other molecules that can donate a hydrogen bond.

Computational methods can be used to study these interactions in detail. For instance, one could model a complex of this compound with a molecule like methanol (B129727). Computational tools such as the Quantum Theory of Atoms in Molecules (AIM) or Reduced Density Gradient (RDG) analysis can be employed to visualize and quantify these non-covalent interactions. These analyses can identify bond critical points between the hydrogen bond donor and the acceptor atoms (N or O) of the title compound and calculate the interaction energies.

Conformational Analysis and Isomerism (E/Z)

This compound can exist as two different geometric isomers due to the restricted rotation around the C=C double bond: the E-isomer and the Z-isomer. The relative stability of these two isomers is governed by steric hindrance between the substituents on the double bond. Computational chemistry can be used to precisely calculate the energies of both isomers to determine which is the more stable form.

Furthermore, conformational flexibility exists due to rotation around the single bonds, such as the C-N bond and the C-C(O) bond. A full conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of all stable conformers (local minima) and the transition states that connect them, providing insight into the molecule's flexibility and the energy barriers to conformational change.

Table 3: Illustrative Relative Energies of Isomers and Conformers

Isomer/Conformer Computational Method Relative Energy (kJ/mol)
Z-isomer (planar) DFT/B3LYP/6-31G* 0 (Reference)
E-isomer (planar) DFT/B3LYP/6-31G* Data not available
Z-isomer (twisted) DFT/B3LYP/6-31G* Data not available

Mechanistic Pathway Studies using Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, one could study various reactions, such as its hydrolysis, its reaction with electrophiles or nucleophiles, or its thermal decomposition.

A computational mechanistic study involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Specific algorithms are used to find this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For example, in the acid-catalyzed hydrolysis of this compound, computational methods could be used to model the initial protonation, the nucleophilic attack of water, proton transfer steps, and the final elimination of methanol to distinguish between different possible pathways and identify the most favorable one.

Catalytic Roles and Applications of Methyl 3 Dimethylamino but 2 Enoate Derivatives

Participation in Catalytic Systems (e.g., as Ligands)

Enaminones, including derivatives of methyl 3-(dimethylamino)but-2-enoate, are recognized as valuable building blocks in the synthesis of more complex organocatalysts. mdpi.com Their inherent structural and electronic properties make them suitable for modification and incorporation into bifunctional catalyst scaffolds. These compounds can act as versatile precursors for creating novel catalytic systems. For instance, phenylacetone (B166967) can be condensed with dimethylformamide-dimethylacetal (DMF-DMA) to produce an enaminone, which then serves as a starting material for synthesizing various pyridine (B92270) derivatives through reactions with active methylene (B1212753) reagents. tsijournals.comtsijournals.com

The reactivity of the enaminone structure allows for its transformation into more elaborate catalytic molecules. Research has demonstrated the synthesis of novel organocatalysts by combining (S)-quininamine, a chiral tertiary amine, with enaminone structures through a transamination reaction. mdpi.com This process effectively integrates the enaminone framework into a chiral scaffold, creating catalysts designed for asymmetric transformations. These enaminone-type catalysts are noted to be configurationally labile in solution, existing as a mixture of isomers due to E/Z isomerism around the C=C double bond and rotational isomerism around C-N and C-C bonds. mdpi.com This dynamic nature can influence their interaction with substrates in a catalytic cycle.

Enantioselective Catalysis Utilizing Related Enaminones

The application of enaminones extends significantly into the realm of asymmetric catalysis, where creating specific stereoisomers of a product is crucial. Chiral enaminones and their derivatives are employed as nucleophiles in reactions that yield enantiomerically enriched products.

A notable application involves the catalytic asymmetric substitution of 2,3-indolyldimethanols using cyclic enaminones as nucleophiles. rsc.org This method has been successful in producing substituted products with high enantioselectivity (up to 98% ee) and regioselectivity. rsc.org This represents a key advancement in the use of indolyldimethanols in asymmetric synthesis, showcasing the potential of enaminones to act as effective chiral nucleophiles. rsc.org

Furthermore, organocatalysts derived from enaminones have been tested for their effectiveness in classic carbon-carbon bond-forming reactions. In one study, novel catalysts based on (S)-quininamine and various enaminones were evaluated in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com This reaction yielded the product with enantioselectivities reaching up to 72% ee, demonstrating the capacity of these enaminone-based systems to induce stereocontrol. mdpi.com

Below is a data table summarizing the performance of selected enaminone-type catalysts in the asymmetric Michael addition reaction.

Table 1: Performance of Enaminone-Type Catalysts in Asymmetric Michael Addition mdpi.com

CatalystYield (%)Enantiomeric Excess (ee, %)
Catalyst 4a9965
Catalyst 4b9972
Catalyst 4c9968
Catalyst 4f9959

Reaction conditions: Acetylacetone and trans-β-nitrostyrene in dichloromethane (B109758) at 25°C for 16 h with 10 mol% of the catalyst.

Cooperative Catalysis with Hydrogen Bond Donors

A sophisticated strategy in modern catalysis involves the use of cooperative systems where multiple catalytic species work in concert to activate substrates and control reaction pathways. Enaminones and related structures have been incorporated into systems that utilize hydrogen bond donors (HBDs) to enhance reactivity and selectivity.

Bifunctional organocatalysts are designed to allow for the simultaneous activation of both nucleophilic and electrophilic reactants through noncovalent interactions. mdpi.com Researchers have synthesized and studied a series of novel organocatalysts where an enaminone or a 1,2-benzenediamine moiety acts as the hydrogen bond donor, linked to a chiral (S)-quininamine core. mdpi.com The enaminone part of the catalyst, with its N-H group, can form hydrogen bonds, contributing to the organization of the transition state in a catalytic reaction.

The principle of cooperative catalysis has been effectively demonstrated in systems combining a chiral HBD with a strong achiral Brønsted acid, such as hydrogen chloride (HCl). nih.gov This dual-catalyst approach has been successfully applied to highly enantioselective Prins cyclization reactions and protio-semipinacol rearrangements. nih.gov In this model, the chiral HBD catalyst associates with the conjugate base of the strong acid, creating a chiral environment that can induce high enantioselectivity in reactions that would otherwise be difficult to control. While not always involving an enaminone directly as the HBD, this research highlights a powerful catalytic concept where enaminone-based HBDs could be applied. The strategy relies on the ability of the HBD to form specific hydrogen bonds that influence the stereochemical outcome of the reaction. nih.gov

This cooperative approach, where an ionic liquid can act as both a hydrogen-bond donor and acceptor, has been shown to effectively catalyze the dehydrative cyclization of diols to form O-heterocycles under mild, metal-free conditions. nih.gov The cation of the ionic liquid serves as the HBD, activating a C-O bond, while the anion acts as a hydrogen-bond acceptor, activating an O-H bond, demonstrating a synergistic catalytic effect. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of β-enamino esters, including Methyl 3-(dimethylamino)but-2-enoate, has traditionally relied on the condensation of β-keto esters with amines. While effective, these methods can be limited by harsh reaction conditions or low yields. Future research is directed towards the development of more sustainable and efficient synthetic protocols.

Several promising strategies are emerging for the synthesis of β-enamino esters that could be adapted for this compound. These include:

Catalytic Approaches: The use of various catalysts, such as ytterbium triflate (Yb(OTf)₃), has shown promise in promoting the reaction between 1,3-dicarbonyl compounds and amines under solvent-free conditions, often leading to moderate to excellent yields. researchgate.net Environmentally benign catalysts are also being explored to create greener synthetic routes. organic-chemistry.org

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of β-enamino esters. organic-chemistry.orgfrontiersin.org These techniques offer energy-efficient alternatives to conventional heating.

Alternative Reagents: Novel reagents and pathways are being investigated to broaden the scope of β-enamino ester synthesis. One such approach involves the use of N,N'-carbonyldiimidazole as a C-acylating agent for methyl ketimines, providing a direct route to these compounds. acs.org

Hydroamination Reactions: The hydroamination of electron-deficient terminal alkynes presents another modern and efficient method for the preparation of β-enamino esters. organic-chemistry.org

Future work in this area will likely focus on expanding the catalyst portfolio, optimizing energy-efficient methods, and exploring novel reaction pathways to provide more versatile and sustainable access to this compound and its derivatives.

Exploration of Undiscovered Reactivity Pathways

β-Enamino esters are recognized as versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds. nih.govresearchgate.net Their inherent reactivity, characterized by both nucleophilic and electrophilic sites, allows them to participate in a variety of chemical transformations. However, the full reactive potential of this compound remains to be unlocked.

Key areas for future exploration of its reactivity include:

Heterocyclic Synthesis: β-Enamino esters are excellent precursors for the synthesis of various heterocyclic systems, such as pyrazolones, pyridinones, pyrroles, and quinolines. nih.govacs.org Systematic investigation of the reaction of this compound with a diverse range of dinucleophiles and electrophiles could lead to the discovery of novel and efficient routes to valuable heterocyclic scaffolds.

Aza-annulation Reactions: The ability of β-enamino esters to undergo aza-annulation processes is a powerful tool for the construction of complex nitrogen-containing ring systems. acs.orgresearchgate.net Exploring the scope of these reactions with this compound could provide access to new classes of polycyclic compounds.

Asymmetric Transformations: The development of catalytic asymmetric reactions utilizing this compound as a prochiral substrate would be a significant advancement. This could lead to the enantioselective synthesis of chiral β-amino acids and other valuable chiral building blocks.

A deeper understanding of the factors controlling the regioselectivity and stereoselectivity of these reactions will be crucial for harnessing the full synthetic utility of this compound.

Advanced Applications in Complex Molecule Construction

The unique structural and reactive properties of β-enamino esters make them valuable building blocks in the synthesis of complex natural products and biologically active molecules. researchgate.netacgpubs.org this compound is well-positioned to contribute to this field, and future research should focus on demonstrating its utility in the construction of intricate molecular architectures.

Potential advanced applications include:

Natural Product Synthesis: The β-enamino ester motif is a common feature in many natural products. This compound could serve as a key intermediate in the total synthesis of such compounds, offering a convergent and efficient approach to their construction.

Medicinal Chemistry: The synthesis of novel heterocyclic compounds derived from this compound could lead to the discovery of new therapeutic agents. The versatility of this starting material allows for the creation of diverse molecular libraries for biological screening.

Peptidomimetics: β-Enamino esters have been utilized in the preparation of conformationally restricted dipeptides. acs.org This application could be extended to this compound for the development of novel peptidomimetics with enhanced biological stability and activity.

The successful application of this compound in the synthesis of complex and biologically relevant molecules will ultimately showcase its importance as a versatile tool for organic chemists.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental investigation has become an indispensable tool in modern chemical research. For this compound, an integrated approach can provide deeper insights into its structure, reactivity, and potential applications, thereby guiding and accelerating experimental work.

Future research directions that would benefit from this integrated approach include:

Mechanistic Studies: Computational methods, such as density functional theory (DFT), can be employed to elucidate the mechanisms of reactions involving this compound. nih.gov This can help in understanding the factors that control reactivity and selectivity, leading to the optimization of reaction conditions.

Prediction of Reactivity: Theoretical calculations can be used to predict the reactivity of this compound towards various reagents. This predictive power can guide the design of new experiments and the exploration of undiscovered reactivity pathways.

Spectroscopic Analysis: Computational modeling can aid in the interpretation of spectroscopic data (e.g., NMR, IR) for this compound and its derivatives, facilitating their characterization.

Virtual Screening: In the context of medicinal chemistry, computational docking studies can be used to screen libraries of virtual compounds derived from this compound against biological targets, helping to identify promising candidates for further experimental investigation.

By combining the predictive power of computational chemistry with the practical validation of experimental synthesis and analysis, a more comprehensive understanding of the chemical space surrounding this compound can be achieved, paving the way for its innovative application in various fields of organic chemistry.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies while maintaining stereochemical purity?

  • Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., lipase B) improve enantioselectivity. Monitor chiral purity via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol). Scale-up requires rigorous control of temperature (<40°C) and moisture (<50 ppm) to prevent racemization .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s acaricidal activity?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting bioavailability). Standardize protocols using OECD guidelines: test concentrations (0.1–100 ppm), controlled humidity (60–70%), and reference compounds (e.g., permethrin). Use probit analysis to calculate LC50 values with 95% confidence intervals .

Q. Why do computational predictions of logP values diverge from experimental data?

  • Methodological Answer : Empirical logP (shake-flask method, octanol/water) often differs from software predictions (e.g., ChemAxon) due to unaccounted solvent-accessible surface area (SASA) of the enoate group. Revise calculations using fragment-based methods (e.g., XLogP3) with corrected atomic contributions for nitrogen and oxygen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.